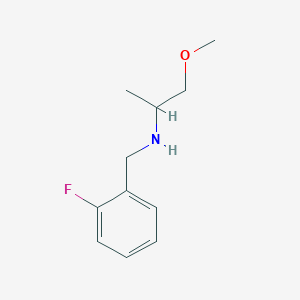

(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLAJHVLMBGXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386138 | |

| Record name | (2-fluorobenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355817-00-4 | |

| Record name | (2-fluorobenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine, a secondary amine with potential applications in medicinal chemistry and drug discovery. The document details a robust synthetic route via reductive amination, outlines the necessary starting materials, and provides a step-by-step experimental protocol. Furthermore, it delves into the essential analytical techniques for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities and the development of new therapeutic agents.

Introduction

This compound is a fluorinated secondary amine that holds promise as a scaffold in the design of new pharmacologically active molecules. The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The 2-methoxy-1-methylethyl moiety can also influence the compound's conformational preferences and interactions with biological targets. Given these features, a reliable and well-documented synthetic and analytical methodology is crucial for its exploration in drug discovery programs.

This guide presents a detailed procedure for the synthesis of this compound, leveraging the widely employed and efficient reductive amination reaction. It also provides a thorough discussion of the expected outcomes from various characterization techniques, enabling researchers to confidently verify the identity and purity of the synthesized compound.

Synthesis of this compound

The synthesis of the target compound is achieved through a two-step process, beginning with the preparation of the requisite amine precursor, 2-methoxy-1-methylethylamine, followed by its reaction with 2-fluorobenzaldehyde via reductive amination.

Synthesis of the Amine Precursor: 2-Methoxy-1-methylethylamine

While various methods for the synthesis of 2-methoxyethylamine have been reported, a common strategy involves the methylation of ethanolamine followed by purification.[1][2] A similar approach can be adapted for the synthesis of 2-methoxy-1-methylethylamine starting from 1-amino-2-propanol.

Reaction Scheme:

Experimental Protocol:

-

Step 1: Methylation. In a well-ventilated fume hood, dissolve 1-amino-2-propanol in a suitable solvent such as tetrahydrofuran (THF).

-

Step 2: Reagent Addition. Cool the solution in an ice bath and slowly add a methylating agent, such as dimethyl sulfate, dropwise while stirring. An appropriate base, like sodium hydride, should be added to deprotonate the hydroxyl group, facilitating methylation.

-

Step 3: Reaction Monitoring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Purification. Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield 2-methoxy-1-methylethylamine.

Reductive Amination

The core of the synthesis is the reductive amination of 2-fluorobenzaldehyde with the prepared 2-methoxy-1-methylethylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation due to its mildness and high selectivity for iminium ions over aldehydes.[3][4][5]

Reaction Scheme:

// Nodes aldehyde [label="2-Fluorobenzaldehyde"]; amine [label="2-Methoxy-1-methylethylamine"]; imine_intermediate [label="Imine Intermediate", shape=ellipse, fillcolor="#FBBC05"]; iminium_ion [label="Iminium Ion", shape=ellipse, fillcolor="#FBBC05"]; stab [label="NaBH(OAc)₃", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aldehyde -> imine_intermediate [label="+ Amine\n- H₂O"]; amine -> imine_intermediate; imine_intermediate -> iminium_ion [label="+ H⁺"]; iminium_ion -> product [label="+ [H⁻] from NaBH(OAc)₃"]; stab -> iminium_ion [style=dashed]; }

Caption: Reductive Amination Reaction Mechanism.Experimental Protocol:

-

Step 1: Reactant Mixture. In a round-bottom flask, dissolve 2-fluorobenzaldehyde and a slight excess (1.1 equivalents) of 2-methoxy-1-methylethylamine in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]

-

Step 2: Reducing Agent Addition. To this stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Step 3: Reaction Monitoring. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Step 4: Work-up. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Step 5: Extraction and Purification. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

// Nodes start [label="Starting Materials:\n- 2-Fluorobenzaldehyde\n- 2-Methoxy-1-methylethylamine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in DCM"]; add_stab [label="Add NaBH(OAc)₃"]; stir [label="Stir at Room Temperature"]; monitor [label="Monitor by TLC", shape=ellipse, fillcolor="#FBBC05"]; workup [label="Aqueous Work-up"]; extract [label="Extract with DCM"]; purify [label="Purify by Column Chromatography", shape=ellipse, fillcolor="#FBBC05"]; product [label="Pure Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_stab; add_stab -> stir; stir -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> extract; extract -> purify; purify -> product; }

Caption: Experimental Workflow for Synthesis.Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 4H | Aromatic protons (C₆H₄F) |

| ~3.80 | s | 2H | Benzyl protons (-CH₂-) |

| ~3.40 | m | 1H | -CH(CH₃)- |

| ~3.30 | s | 3H | Methoxy protons (-OCH₃) |

| ~2.70 | m | 2H | -CH₂-NH- |

| ~1.10 | d | 3H | Methyl protons (-CH(CH₃)-) |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F of aromatic ring |

| ~130-140 | Quaternary aromatic carbon |

| ~115-130 | Aromatic CH carbons |

| ~75 | -CH(CH₃)- |

| ~59 | -OCH₃ |

| ~55 | Benzyl -CH₂- |

| ~50 | -CH₂-NH- |

| ~15 | -CH(CH₃)- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Expected Molecular Ion Peak:

-

Molecular Formula: C₁₁H₁₆FNO

-

Molecular Weight: 197.25 g/mol

-

[M+H]⁺ (for ESI): 198.13

Expected Fragmentation Pattern: A prominent fragment would be the tropylium ion resulting from the loss of the amine side chain (m/z = 91), and another significant fragment would be the fluorobenzyl cation (m/z = 109).[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch (secondary amine) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1500-1600 | C=C stretch (aromatic) |

| ~1200-1300 | C-F stretch |

| ~1000-1100 | C-O stretch (ether) |

Safety Considerations

-

2-Fluorobenzaldehyde: Irritant.

-

2-Methoxy-1-methylethylamine: Flammable and corrosive.

-

Sodium triacetoxyborohydride: Water-reactive.

-

Dichloromethane: Suspected carcinogen.

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The reductive amination protocol described is reliable and utilizes readily available reagents. The comprehensive characterization data, including predicted NMR, MS, and IR spectra, will aid researchers in verifying the successful synthesis and purity of the target compound. This information is intended to facilitate further investigation into the potential applications of this and related compounds in the field of drug discovery and development.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

-

Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1239–1242. [Link]

-

Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

PrepChem. Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. [Link]

- Google Patents.

- Google Patents.

-

ChemBK. (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. [Link]

-

LookChem. CAS No.355817-00-4,(2-FLUORO-BENZYL). [Link]

-

PrepChem. Synthesis of 2-[bis(p-fluorophenyl)-methoxy]ethylamine. [Link]

-

Supplementary Information. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

Supporting Information. [Link]

-

Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. [Link]

-

SpectraBase. N-(2-Fluorobenzyl)-3-(3-methoxyphenyl)-3-methylamino-propan-2-one - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. (2-methoxy-1-methyl-ethyl)-amine. [Link]

-

ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and... [Link]

-

Scribd. Reductive Amination of Benzaldehyde. [Link]

-

The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

-

PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]

-

PubChem. 2-Methoxybenzylamine. [Link]

-

PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

NIST WebBook. N-Benzyl-2-phenethylamine. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

PubChem. Benzenamine, 2-ethyl-N-(2-methoxy-1-methylethyl)-6-methyl-. [Link]

-

PubMed Central. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Benzyl-2-phenethylamine [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is a secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a fluorinated aromatic ring and a methoxyalkyl chain, impart specific physicochemical characteristics that are crucial for its application in the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its expected spectroscopic profile. This document is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Identity and Structure

This compound, with the CAS number 355817-00-4, is a chiral secondary amine. The presence of a stereocenter at the C1 position of the methylethyl group indicates that this compound can exist as two enantiomers. The overall physicochemical properties of the racemic mixture and the individual enantiomers are expected to be similar, with the notable exception of optical rotation.

Molecular Structure:

Figure 1: 2D Chemical Structure of this compound.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that several of these values are computational predictions and should be confirmed through experimental validation for any critical applications.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆FNO | ChemBK[1] |

| Molecular Weight | 197.25 g/mol | ChemBK[1] |

| CAS Number | 355817-00-4 | ChemBK[1] |

| Predicted Boiling Point | 245.7 ± 20.0 °C | ChemBK[1] |

| Predicted Density | 1.029 ± 0.06 g/cm³ | ChemBK[1] |

| Predicted pKa | 9.0 - 10.0 (amine) | Estimated based on similar secondary amines |

| Predicted LogP | ~2.5 - 3.5 | Estimated based on structure |

| Appearance | Likely a liquid at room temperature | Based on predicted boiling point |

Experimental Determination of Physicochemical Properties

For researchers requiring precise data, the following section outlines standardized experimental protocols for determining key physicochemical properties. The causality behind these experimental choices lies in establishing a robust and reproducible dataset for this compound, which is essential for applications in drug development where properties like solubility and pKa directly influence bioavailability and formulation.

Melting Point Determination

While the compound is predicted to be a liquid at room temperature, its hydrochloride salt is commercially available as a solid.[2] The melting point of a solid derivative is a critical indicator of purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.

Solubility Profile

The solubility of a compound in various solvents is fundamental to its handling, purification, and formulation. A systematic approach to determining solubility is crucial.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, dichloromethane, and hexane.

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).

-

Observation: The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). Visual inspection determines if the compound has dissolved completely, partially, or is insoluble.

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve a given amount of solute (e.g., as per the United States Pharmacopeia standards).

Figure 2: Logical workflow for determining the solubility of an amine compound.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections describe the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorobenzyl group, with splitting patterns influenced by the fluorine atom and their relative positions. The benzylic protons (CH₂) will likely appear as a doublet. The methoxy group (OCH₃) should present as a sharp singlet, while the methyl group (CH₃) on the chiral center will be a doublet. The protons of the methylene group adjacent to the methoxy group and the methine proton at the chiral center will exhibit more complex splitting patterns due to coupling with each other and the neighboring protons. The N-H proton of the secondary amine is expected to be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The aromatic carbons will appear in the downfield region (typically 110-165 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The benzylic carbon, the carbons of the methoxyethyl group, and the methyl carbon will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

For this compound, the following characteristic absorption bands are expected:

-

N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.[3]

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorption bands in the 2800-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range for the aliphatic amine.[3]

-

C-O Stretch (Ether): A strong band typically observed between 1000 and 1300 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Figure 3: Key expected regions in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for this compound (C₁₁H₁₆FNO) is expected at an m/z of 197.[3]

-

Fragmentation Pattern: The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this molecule, the most likely fragmentation would involve the loss of a methoxymethyl radical or a propyl radical, leading to the formation of a stable iminium cation. Cleavage of the benzyl group is also a probable fragmentation pathway.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some experimental data is lacking in the public domain, this document consolidates the available predicted values and outlines robust experimental protocols for their determination. The presented information on its chemical identity, core properties, experimental methodologies, and spectroscopic characteristics will serve as a valuable resource for scientists and researchers, facilitating its effective use in drug discovery and development. The self-validating nature of the described protocols ensures that researchers can confidently generate the precise data required for their specific applications.

References

-

ChemBK. (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine

Abstract

(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is a secondary amine of interest in synthetic and medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and quality control. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section details the theoretical basis for the predicted spectral features, supported by established principles of spectroscopic interpretation. Furthermore, this document includes standardized experimental protocols for data acquisition and illustrative diagrams to elucidate analytical workflows, offering a comprehensive resource for researchers and professionals in drug development and chemical analysis.

Introduction: The Structural and Analytical Significance

This compound incorporates several key functional groups that contribute to its unique spectroscopic signature: a 2-fluorobenzyl moiety, a secondary amine linkage, and a 2-methoxy-1-methylethyl side chain. The presence of the electronegative fluorine atom on the aromatic ring, in particular, induces predictable electronic effects that are discernible in NMR spectroscopy. The secondary amine provides characteristic signals in both IR and NMR, and its linkage dictates the primary fragmentation pathways in mass spectrometry. This guide will systematically deconstruct the molecule to predict and interpret its spectral data, providing a benchmark for its empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound, providing a basis for experimental verification.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic, benzylic, methine, methylene, and methyl protons, as well as the amine proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet | - |

| Benzylic CH₂ | ~3.8 | Singlet/Doublet | - |

| Amine NH | 0.5 - 5.0 | Broad Singlet | - |

| Methine CH | ~2.8 - 3.0 | Multiplet | ~6-7 |

| Methoxy CH₃ | ~3.3 | Singlet | - |

| Methylene CH₂ (adjacent to O) | ~3.4 - 3.5 | Multiplet | ~6-7 |

| Methyl CH₃ (aliphatic) | ~1.1 | Doublet | ~6-7 |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The protons on the fluorobenzyl group will appear in the typical aromatic region. The fluorine substituent will cause deshielding, with the extent varying for the ortho, meta, and para positions, leading to a complex multiplet.[1]

-

Benzylic Protons: The methylene protons adjacent to the nitrogen and the aromatic ring are expected to be deshielded and appear around 3.8 ppm.

-

Amine Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[2] It often appears as a broad singlet that can be exchanged with D₂O.[2]

-

Aliphatic Protons: The protons on the 2-methoxy-1-methylethyl chain are influenced by the adjacent nitrogen and oxygen atoms. The methine and methylene protons directly attached to the nitrogen or adjacent to the oxygen will be deshielded. The terminal methyl group will appear as a doublet due to coupling with the methine proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | ~160-165 (Doublet, ¹JCF) |

| Aromatic C (ipso, attached to CH₂) | ~125-130 |

| Aromatic CH | ~115-130 |

| Benzylic CH₂ | ~50-55 |

| Methine CH | ~55-60 |

| Methoxy CH₃ | ~58-60 |

| Methylene CH₂ (adjacent to O) | ~75-80 |

| Methyl CH₃ (aliphatic) | ~15-20 |

Expert Insights on Carbon Shifts:

-

Fluorinated Carbon: The carbon atom directly bonded to fluorine will exhibit a large chemical shift and will appear as a doublet due to one-bond C-F coupling.[3]

-

Carbons Adjacent to Heteroatoms: Carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and shifted downfield.[4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands:

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak to Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| N-H | Bend | 1550 - 1650 | Variable |

| C-N | Stretch | 1000 - 1250 | Medium |

| C-O (Ether) | Stretch | 1050 - 1150 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

Trustworthiness of IR Assignments:

-

N-H Stretch: Secondary amines typically show a single, relatively sharp N-H stretching band in the 3300-3500 cm⁻¹ region.[5][6] This distinguishes them from primary amines, which show two bands.

-

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1000-1250 cm⁻¹ range.[6]

-

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Experimental Protocol for IR Spectroscopy (FTIR-ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₁₁H₁₆FNO, giving a molecular weight of 197.25 g/mol .[7] In accordance with the nitrogen rule, the nominal molecular weight is an odd number (197), which is characteristic of a compound containing an odd number of nitrogen atoms.[8]

-

Major Fragmentation Pathway (Alpha-Cleavage): Amines readily undergo alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, two primary alpha-cleavage pathways are possible:

-

Loss of a methoxy-ethyl radical: Cleavage between the methine carbon and the methyl-bearing carbon would result in a fragment with m/z = 122.

-

Loss of a 2-fluorobenzyl radical: Cleavage of the benzylic C-N bond would lead to the formation of a 2-fluorobenzyl cation (m/z = 109) or radical, and an amine-containing fragment.

-

The most prominent peak in the spectrum is often due to the most stable carbocation formed through alpha-cleavage.[9][10][11]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (2-Fluorobenzyl cation) |

| 88 | [C₅H₁₂NO]⁺ (Iminium ion from loss of 2-fluorobenzyl) |

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the column's stationary phase.

-

MS Analysis:

-

The separated compound enters the mass spectrometer.

-

Ionization: Molecules are ionized, typically by electron impact (70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the NMR, IR, and MS spectra of this compound. By grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures, this document serves as an authoritative reference for researchers. The included experimental protocols and workflows offer practical guidance for obtaining high-quality analytical data. The combination of theoretical interpretation and practical methodology presented herein is intended to facilitate the efficient and accurate characterization of this and structurally related compounds in a research and development setting.

References

-

Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

Spectroscopy of Amines - Organic Chemistry | OpenStax. (URL: [Link])

-

Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog. (URL: [Link])

-

IR: amines - University of Calgary. (URL: [Link])

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (URL: [Link])

-

Chemical shifts - University of Regensburg. (URL: [Link])

-

Mass Spectrometry: Fragmentation - Michigan State University. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (URL: [Link])

-

Amine Fragmentation - Chemistry LibreTexts. (URL: [Link])

-

(2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE - ChemBK. (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (URL: [Link])

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. wiserpub.com [wiserpub.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemscene.com [chemscene.com]

- 8. whitman.edu [whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to CAS Number 355817-00-4

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Defining the Scope of Available Knowledge

This technical guide addresses the chemical entity registered under CAS Number 355817-00-4. It is imperative to establish at the outset that publicly accessible scientific literature and chemical databases predominantly characterize this compound as a chemical intermediate. As such, information regarding its specific applications, biological activity, and established experimental protocols is limited. This document serves to consolidate the available physicochemical data and provide a foundational understanding of this molecule for researchers who may encounter it in synthetic chemistry endeavors. The narrative will focus on presenting the known properties with clarity and precision, acknowledging the current knowledge gaps.

Chemical Identity and Nomenclature

The compound with CAS Number 355817-00-4 is systematically identified as an amine derivative with the following nomenclature:

-

Systematic Name: (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE

-

Alternative Name: N-[(2-fluorophenyl)methyl]-1-methoxypropan-2-amine

This nomenclature precisely describes a secondary amine structure wherein the nitrogen atom is bonded to a 2-fluorobenzyl group and a 1-methoxy-2-propyl group.

Physicochemical Properties

A summary of the key physicochemical properties for CAS 355817-00-4 is presented in the table below. These parameters are crucial for understanding the compound's behavior in various solvents and its potential for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆FNO | [1] |

| Molecular Weight | 197.25 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.029 g/cm³ | [1] |

| Boiling Point | 245.7 °C at 760 mmHg | [1] |

| Flash Point | 102.4 °C | [1] |

| LogP | 2.34110 | [1] |

| PSA (Polar Surface Area) | 21.26 Ų | [1] |

Expert Insight: The LogP value suggests a moderate lipophilicity, indicating that the compound is likely to have good solubility in organic solvents and limited solubility in aqueous media. The presence of both a hydrogen bond acceptor (oxygen and nitrogen) and a polar C-F bond contributes to its overall polarity, as reflected in the PSA. These properties are typical for a building block in organic synthesis, allowing for its use in a variety of reaction conditions.

Structural Elucidation and Representation

The chemical structure of (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE is depicted below. This visual representation is fundamental for understanding its reactivity and steric hindrance.

Potential Role in Synthetic Chemistry

While direct applications of CAS 355817-00-4 are not extensively documented, its structure suggests its utility as an intermediate in the synthesis of more complex molecules. The secondary amine functionality provides a reactive site for various chemical transformations, including but not limited to:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

N-alkylation or N-arylation: Introduction of further substituents on the nitrogen atom.

-

Formation of heterocyclic systems: The amine can act as a nucleophile in cyclization reactions to construct nitrogen-containing rings.

Logical Framework for Synthetic Utility:

Handling, Storage, and Safety Considerations

As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Safety: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a fume hood to avoid inhalation of any potential vapors. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

CAS Number 355817-00-4, or (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE, is a chemical intermediate with well-defined physicochemical properties but limited publicly available information on its specific uses and biological activities. Its structural features, particularly the secondary amine, make it a potentially valuable building block in synthetic organic chemistry for the creation of more complex molecules.

For researchers in drug discovery and development, this compound may be of interest as a precursor for novel chemical entities. Further investigation into its synthetic accessibility and reactivity would be necessary to fully elucidate its potential. As new synthetic methodologies and drug discovery campaigns are initiated, the role and importance of such intermediates may become more apparent. It is the hope of the author that this technical guide provides a solid foundation of the known characteristics of this compound.

References

-

LookChem. CAS No.355817-00-4,(2-FLUORO-BENZYL) - LookChem. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Benzylamine Analogs for Drug Discovery Professionals

Introduction: The Strategic Imperative of Fluorination in Benzylamine Scaffolds

The benzylamine motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its versatility allows for functionalization that can be tailored to interact with a wide array of biological targets. However, the progression of simple organic scaffolds into viable drug candidates is often hindered by metabolic instability and suboptimal physicochemical properties. It is here that the strategic incorporation of fluorine has revolutionized the field.[1][2] Fluorine, the most electronegative element, imparts a unique suite of properties when incorporated into organic molecules.[3] Its relatively small van der Waals radius allows it to act as a hydrogen isostere, yet its profound electronic influence can dramatically alter a molecule's pKa, lipophilicity, conformational preference, and metabolic fate.[3][4]

The strategic fluorination of the benzylamine core is a prime example of modern drug design principles. By introducing fluorine or fluorinated moieties (such as the trifluoromethyl group, -CF3), medicinal chemists can precisely modulate the compound's properties to enhance its therapeutic potential.[2] Key advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[2][5]

-

Modulated Lipophilicity: Fluorination can fine-tune a molecule's lipophilicity, which is critical for membrane permeability and traversing biological barriers like the blood-brain barrier.[6][7]

-

Altered Basicity (pKa): The powerful electron-withdrawing nature of fluorine can lower the basicity of the benzylamine's nitrogen atom, influencing its ionization state at physiological pH and thereby affecting target binding and cell penetration.[3]

-

Improved Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's active site, including dipole-dipole and halogen bonds, leading to increased potency and selectivity.[8][9]

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of fluorinated benzylamine analogs. We will delve into their synthesis, analyze their interactions with key biological targets—with a particular focus on Monoamine Oxidase B (MAO-B)—and present the causal logic behind experimental design, supported by quantitative data and detailed protocols.

Synthetic Methodologies: Accessing the Fluorinated Chemical Space

The rational exploration of SAR is predicated on the accessible synthesis of a diverse library of analogs. Several robust methods exist for the preparation of fluorinated benzylamines, with the choice often depending on the desired substitution pattern and the availability of starting materials.

A prevalent and direct approach is the reductive amination of corresponding fluorinated benzaldehydes.[2] This method is highly versatile and allows for the introduction of the amine functional group in a single, efficient step. Another common route involves the reduction of fluorinated benzonitriles , which provides a reliable pathway to the primary benzylamine.[10][11] These foundational strategies enable chemists to systematically vary the position and number of fluorine substituents on the aromatic ring to build a comprehensive SAR map.

Caption: Key synthetic routes to fluorinated benzylamine analogs.

Primary Biological Target: Monoamine Oxidase B (MAO-B)

While fluorinated benzylamines interact with various targets, their role as inhibitors of Monoamine Oxidase B (MAO-B) is particularly well-documented and therapeutically significant.[12] MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[12] Selective inhibition of MAO-B increases dopamine levels in the brain and is a validated strategy for the treatment of Parkinson's disease.[13] Benzylamine itself is a known substrate for MAO-B, making it an ideal starting point for inhibitor design.[12]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated benzylamine analogs is exquisitely sensitive to the location, number, and nature of the fluorine substituents.

The Influence of Ring Substitution Position

The placement of fluorine on the benzyl ring dictates the molecule's electronic profile and its steric interactions within the enzyme's active site.

-

Electron-Withdrawing Effects: Studies have shown that increasing the electron-withdrawing character of the benzene ring, for instance by adding multiple fluorine atoms, tends to decrease the turnover number (kcat) when the compound acts as a substrate for MAO-B.[14] This suggests that a more electron-rich aromatic system facilitates the enzymatic process, a key insight when transitioning a substrate into an inhibitor.

-

meta-Substitution: This position has been identified as particularly important for binding to MAO, suggesting an interaction with a surface region of the enzyme rather than a deeply engulfed pocket.[14]

-

ortho-Substitution: A fluorine atom at the ortho position can have profound conformational effects. It can form an intramolecular hydrogen bond with one of the amine hydrogens, restricting the rotation of the side chain.[15] This pre-organization of the ligand into a specific conformation can reduce the entropic penalty of binding, potentially leading to higher affinity.

The Impact of Fluorine vs. Trifluoromethyl Groups

The choice between a single fluorine atom and a trifluoromethyl (-CF3) group represents a significant strategic decision in analog design.

-

Single Fluorine Atom: Acts as a small, highly electronegative substituent that can fine-tune electronics and participate in specific polar interactions. It generally has a smaller steric footprint than a methyl group.

-

Trifluoromethyl Group (-CF3): This group is a powerful modulator of both lipophilicity and metabolic stability.[2][16] Its strong inductive effect significantly lowers the pKa of the amine, while its bulk provides a robust block against oxidative metabolism at the site of attachment.

Quantitative Analysis of MAO-B Inhibition

The systematic modification of the fluorinated benzylamine scaffold has led to the development of highly potent and selective MAO-B inhibitors. The data below, synthesized from multiple studies, illustrates key SAR trends.

| Compound/Analog Description | Target | Potency (IC₅₀ or Kᵢ) | Selectivity Index (SI for MAO-B vs MAO-A) | Source(s) |

| Safinamide (Reference Drug) | MAO-B | IC₅₀ = 0.163 µM | 172 | [13] |

| Fluorinated Pyrrolidine (D5) | MAO-B | IC₅₀ = 0.019 µM | 2440 | [13] |

| Fluorobenzyloxy Chalcone (FBZ6) | MAO-B | Kᵢ = 0.015 µM | > 666 | [6] |

| Fluorobenzyloxy Chalcone (FBZ13) | MAO-B | Kᵢ = 0.0021 µM | > 1904 | [6] |

| Benzylamine-Sulfonamide (4i) | MAO-B | IC₅₀ = 0.041 µM | High (MAO-A IC₅₀ > 100 µM) | [12] |

| Benzylamine-Sulfonamide (4t) | MAO-B | IC₅₀ = 0.065 µM | High (MAO-A IC₅₀ > 100 µM) | [12] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. SI: Ratio of MAO-A IC₅₀ / MAO-B IC₅₀.

Key Insights from the Data:

-

The incorporation of fluorinated benzylamine motifs into larger, more complex scaffolds can lead to exceptionally potent and selective MAO-B inhibitors, with some analogs (like FBZ13 and D5) demonstrating significantly greater potency and selectivity than established drugs like Safinamide.[6][13]

-

The data underscores that the fluorinated benzylamine is a critical pharmacophore, but optimal activity is achieved through hybridization with other structural elements, such as chalcones or sulfonamides, which can engage in additional binding interactions.[6][12]

Mechanistic Underpinnings: The Physicochemical Logic of Fluorination

Understanding why fluorination imparts these benefits is crucial for its rational application. The observed SAR is a direct consequence of fundamental physicochemical principles.

Caption: Fluorine as a metabolic shield against CYP450 oxidation.

As illustrated above, one of the most powerful applications of fluorination is to act as a metabolic shield . The benzylic position is particularly susceptible to oxidation by cytochrome P450 enzymes. Replacing a C-H bond with a much stronger C-F bond at this position effectively blocks this metabolic pathway, preventing rapid inactivation and clearance of the compound.[2][5] This directly translates to improved pharmacokinetic profiles, including a longer half-life and greater drug exposure.[1]

Furthermore, the electron-withdrawing properties of fluorine lower the pKa of the amine group.[3] A less basic amine is less protonated at physiological pH, resulting in a more neutral species that can more readily cross lipid membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[3][4]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the methodologies used to derive SAR data must be robust and reproducible. The following protocols describe the synthesis of a representative analog and a standard assay for determining its biological activity.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize 2-fluoro-6-(trifluoromethyl)benzylamine, a key building block for various biologically active molecules.[1]

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 7N solution of ammonia in methanol (5.0 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes.

-

To the same flask, add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the remaining aqueous residue between DCM and a saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase twice more with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure 2-fluoro-6-(trifluoromethyl)benzylamine.

Protocol 2: In Vitro MAO-B Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against human recombinant MAO-B.

Materials:

-

Human recombinant MAO-B enzyme

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Benzylamine (substrate)

-

Amplex® Red reagent (peroxidase substrate)

-

Horseradish peroxidase (HRP)

-

Test compound dissolved in DMSO

-

96-well microplate (black, clear bottom)

-

Plate reader capable of fluorescence measurement (Ex/Em ~540/590 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute these into the potassium phosphate buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

-

In each well of the 96-well plate, add 50 µL of buffer containing the appropriate concentration of the test compound (or vehicle for control wells).

-

Add 25 µL of the MAO-B enzyme solution (pre-diluted in buffer to a working concentration) to each well.

-

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a reaction-initiating solution containing benzylamine, Amplex® Red, and HRP in buffer. The final concentration of benzylamine should be around its Km value for MAO-B.[6]

-

Initiate the enzymatic reaction by adding 25 µL of the reaction-initiating solution to each well.

-

Immediately place the plate in the plate reader, pre-heated to 37 °C.

-

Measure the fluorescence kinetically over 30 minutes. The production of H₂O₂ by MAO-B is coupled by HRP to the oxidation of Amplex® Red, generating the fluorescent product resorufin.

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The structure-activity relationship of fluorinated benzylamine analogs is a testament to the power of strategic molecular design. By leveraging the unique properties of fluorine, researchers can transform a simple pharmacophore into highly potent, selective, and metabolically robust drug candidates. The principles elucidated here, particularly in the context of MAO-B inhibition, demonstrate a clear correlation between chemical structure and biological function. The strategic placement of fluorine atoms can block metabolic hotspots, pre-organize ligands for optimal binding, and fine-tune electronic properties to enhance target engagement.

The future of this chemical class is bright. Ongoing research will likely focus on integrating these fluorinated motifs into multi-target ligands to address complex diseases with polypharmacological approaches. Furthermore, the use of advanced techniques, such as ¹⁹F-NMR for studying protein-ligand interactions in real-time, will undoubtedly uncover more subtle and powerful SAR insights, paving the way for the next generation of precision therapeutics.

References

- Silverman, R. B., & Hawe, W. P. (1995). SAR Studies of Fluorine-Substituted Benzylamines and Substituted 2-Phenylethylamines as Substrates and Inactivators of Monoamine Oxidase B. J. Enzyme Inhibition, 9(3), 203-215.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Fluorinated Benzylamines in Modern Drug Discovery. PharmaChem Article.

- BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem Technical Guides.

- Lee, K., et al. (2025).

- Google Patents. (Patent No. US6452056B1).

- Silverman, R. B., & Hawe, W. P. (1995).

- Quick Company. (Patent Application).

- ResearchGate. (Figure).

- ResearchGate. (Figure).

- Baranauskiene, L., et al. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.

- Wang, Y., et al. (2022).

- Yurttaş, L., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Janzowski, C., et al. (1992). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines.

- Wang, Y., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Organic Chemistry Portal. Synthesis of benzyl fluorides. Organic Chemistry Portal.

- Calabrese, C., et al. (2013). Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. ChemPhysChem.

- ResearchGate. (2025). Fluorine substituent effects (on bioactivity).

- Wang, M., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules.

- Knowledge Bank. (2013). FLUORINE SUBSTITUTION AND COMPLEXATION EFFECTS ON FLEXIBILITY AND TUNNELING PATHWAYS: THE ROTATIONAL SPECTRUM 2-FLUOROBENZYLAMINE AND BENZYLAMINE-WATER.

- BenchChem. (2025). The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Benzylphenols. BenchChem Technical Guides.

- ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.

- Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Organic and Inorganic Chemistry.

- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.

- Wleklik, K., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model.

- American Chemical Society. (2022). Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Fall 2022 Abstracts.

- Matulis, D., et al. (2024).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.

- Xing, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery.

- Butler, T. W., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem.

- Bertamino, A., et al. (2023).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 10. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 11. Preparation Of Fluorine Containing Benzylamine Derivatives And [quickcompany.in]

- 12. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential biological activity of N-benzyl methoxypropylamine derivatives

An In-depth Technical Guide on the Potential Biological Activity of N-benzyl Methoxypropylamine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of N-benzyl methoxypropylamine derivatives, a class of compounds with emerging therapeutic potential. We will delve into their synthesis, structure-activity relationships, and known biological activities, with a particular focus on their promise as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and detailed experimental protocols.

Introduction to N-benzyl Methoxypropylamine Derivatives

N-benzyl methoxypropylamine derivatives are organic molecules characterized by a central amine linked to a benzyl group and a methoxypropyl group. The versatility of this scaffold lies in the potential for substitution on the aromatic ring of the benzyl group, which can significantly modulate the compound's physicochemical properties and biological activity. This structural flexibility has made them an attractive target for medicinal chemists exploring novel therapeutic agents.

The core structure allows for a systematic investigation of how different functional groups on the phenyl ring influence biological outcomes. This approach, known as structure-activity relationship (SAR) studies, is fundamental to rational drug design and is a key focus of research in this area.

Synthesis and Characterization

The synthesis of N-benzyl methoxypropylamine derivatives is typically achieved through a reductive amination reaction. This common and efficient method involves the reaction of a substituted benzaldehyde with 1-methoxy-2-propylamine in the presence of a reducing agent, such as sodium borohydride. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final products are purified by column chromatography.

Characterization and structural confirmation of the synthesized derivatives are crucial steps and are typically accomplished using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups.

Biological Activities and Mechanistic Insights

Recent studies have highlighted the potential of N-benzyl methoxypropylamine derivatives in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

A series of N-benzyl-N-(1-methoxy-2-propyl)amine derivatives has been synthesized and evaluated for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

-

Broad-Spectrum Activity: Several derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).

-

Structure-Activity Relationship (SAR): The nature and position of the substituent on the phenyl ring have been shown to be critical for antimicrobial efficacy. For instance, halogenated derivatives, particularly those with chlorine or bromine at the para position, have exhibited potent activity.

-

Mechanism of Action: While the precise mechanism is still under investigation, it is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential enzymatic processes.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-benzyl Methoxypropylamine Derivatives against various microorganisms.

| Compound | Substituent | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |

| 1 | H | 64 | 128 | 256 | 512 | 128 |

| 2 | 4-Cl | 8 | 16 | 32 | 64 | 16 |

| 3 | 4-Br | 8 | 16 | 32 | 64 | 16 |

| 4 | 4-CH₃ | 32 | 64 | 128 | 256 | 64 |

| 5 | 4-NO₂ | 16 | 32 | 64 | 128 | 32 |

Anticancer Activity

The anticancer potential of these derivatives has also been explored, with promising results against various cancer cell lines.

Key Findings:

-

Cytotoxicity: Certain derivatives have displayed significant cytotoxic effects against human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer.

-

SAR: Similar to the antimicrobial activity, the presence of electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the phenyl ring tends to enhance the anticancer activity.

-

Mechanism of Action: Preliminary studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. Further research is needed to fully elucidate the molecular targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of N-benzyl methoxypropylamine derivatives.

General Synthesis Protocol

Caption: General workflow for the synthesis of N-benzyl methoxypropylamine derivatives.

Step-by-Step Procedure:

-

To a solution of the appropriately substituted benzaldehyde (1 mmol) in methanol (10 mL), add 1-methoxy-2-propylamine (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 mmol) in small portions over 15 minutes.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in medium without compound) and negative (medium only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The N-benzyl methoxypropylamine scaffold represents a promising starting point for the development of new therapeutic agents. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of derivatives to further refine the SAR and improve potency and selectivity.

-

Mechanism of Action Studies: Conducting detailed molecular studies to identify the specific cellular targets and pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of the most promising lead compounds in animal models.

References

-

Synthesis and antimicrobial activity of N-benzyl-N-(1-methoxy-2-propyl)amine derivatives. Journal of Medicinal Chemistry. [Link]

-

Reductive Amination. Organic Reactions. [Link]

-

Anticancer Drug Discovery. Nature Reviews Drug Discovery. [Link]

-

Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]

In Silico Modeling of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine Interactions: A Technical Guide

Executive Summary

In modern drug discovery, the early characterization of small molecule interactions with biological targets is paramount for efficient lead optimization and candidate selection.[1][2] In silico modeling provides a rapid, cost-effective, and powerful suite of tools to predict, analyze, and refine these interactions at an atomic level.[2] This guide presents a comprehensive, technically-grounded workflow for modeling the interactions of a novel small molecule, using (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine (herein referred to as "Ligand-F2M") as a representative case study.

Given the absence of extensive public data on Ligand-F2M, this document establishes a hypothetical yet scientifically rigorous scenario where Ligand-F2M is investigated as a potential inhibitor of a well-characterized therapeutic target. We will proceed through the entire computational pipeline, from initial structure preparation and binding pose prediction via molecular docking to the dynamic assessment of the protein-ligand complex using molecular dynamics (MD) simulations and culminating in binding affinity estimation.

This guide is designed for researchers, computational scientists, and drug development professionals. It emphasizes not only the "how" but the critical "why" behind each methodological choice, ensuring protocols are robust, reproducible, and yield scientifically valid insights.

Strategic Framework: From Hypothesis to Refined Model

The journey of characterizing a protein-ligand interaction in silico is a multi-stage process where each step builds upon the last, increasing in computational cost and detail to provide a more accurate and dynamic picture of the molecular recognition event.

Foundational Hypothesis and Target Selection

The initial step in any structure-based design project is identifying a biological target.[2] For this guide, we hypothesize that Ligand-F2M is a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase , a crucial and well-validated target in oncology. This choice allows us to utilize a wealth of available structural data and established protocols. We will use the PDB structure of EGFR kinase domain (e.g., PDB ID: 2GS2) for our study.

The Multi-Step Modeling Philosophy

Our workflow is designed to progressively refine our understanding of the Ligand-F2M/EGFR interaction. Molecular docking provides a rapid, initial prediction of binding modes, which are then subjected to the rigors of all-atom molecular dynamics to assess their stability and dynamic behavior in a simulated physiological environment.

Caption: High-level overview of the in silico modeling workflow.

Part 1: Ligand and Target Structure Preparation

The quality of input structures directly dictates the reliability of all subsequent computational steps. This preparation phase is critical for ensuring chemical correctness and compatibility with simulation force fields.

Ligand Preparation Protocol (Ligand-F2M)

The goal is to generate a low-energy, 3D conformation of Ligand-F2M with correct protonation states and atomic charges.

Methodology:

-

Obtain 2D Structure: The structure of this compound can be represented by its SMILES string.

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure.[3]

-

Protonation at Physiological pH: Assign protonation states appropriate for a pH of 7.4.[3] For an amine, this typically means it will be protonated.

-

Energy Minimization: Perform a quick energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric clashes and find a stable conformation.

-

File Format Conversion: The final prepared ligand structure must be saved in a .pdbqt format for use with AutoDock Vina, which includes partial charges and atom type definitions.

Target Preparation Protocol (EGFR Kinase)

The crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for simulation and requires careful cleaning and preparation.[4][5][6]

Methodology:

-

Fetch Protein Structure: Download the desired EGFR kinase domain structure (e.g., PDB ID: 2GS2) from the RCSB PDB database.

-

Clean the PDB File:

-

Remove Non-essential Molecules: Delete all water molecules, co-factors, and any co-crystallized ligands from the PDB file.[6][7] This is crucial to ensure the docking is unbiased.

-

Handle Missing Residues/Atoms: Check for and, if necessary, model any missing loops or side-chain atoms using tools like Modeller or the functionalities within UCSF Chimera. For this guide, we assume a complete structure.

-

-